C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride
Description
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride is a fluorinated arylcyclopropylamine hydrochloride salt. Its structure features:
- 3-Fluoro-4-trifluoromethoxy-phenyl substituent: Combines electron-withdrawing groups (fluoro and trifluoromethoxy) at positions 3 and 4 of the phenyl ring, influencing electronic properties and lipophilicity.
- Methylamine hydrochloride: The protonated amine improves aqueous solubility and stability compared to the free base.
This compound’s design suggests applications in medicinal chemistry, particularly for targeting amine-binding receptors or enzymes.
Properties
Molecular Formula |
C11H12ClF4NO |
|---|---|
Molecular Weight |
285.66 g/mol |
IUPAC Name |
cyclopropyl-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-8-5-7(10(16)6-1-2-6)3-4-9(8)17-11(13,14)15;/h3-6,10H,1-2,16H2;1H |
InChI Key |
MFARICXFMHBDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Introduction of Trifluoromethoxy and Fluorine Groups
The trifluoromethoxy group is often introduced via nucleophilic aromatic substitution (SNAr) using chlorodifluoroacetic acid derivatives. For example, in the synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, chlorodifluoroacetic acid sodium reacts with 3-cyclopropylmethoxy-4-hydroxy benzaldehyde under alkaline conditions. This method achieves high yields (85–90%) and avoids toxic reagents.
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorodifluoroacetic acid sodium | DMSO | 120°C | 12 h | 85% |
| Chlorodifluoroacetic acid ethyl ester | DMF | 60°C | 8 h | 90% |
Fluorination Strategies
Cyclopropyl Group Incorporation
Nucleophilic Alkylation
Cyclopropyl groups are often introduced via nucleophilic substitution with cyclopropylmethanol or cyclopropylamine. In the synthesis of 3-cyclopropylmethoxy-4-hydroxy benzaldehyde, cyclopropylmethanol reacts with 3-halogeno-4-hydroxybenzaldehyde under basic conditions (e.g., NaH or KH).
Reaction Pathway :
-
Substrate : 3-Bromo-4-hydroxybenzaldehyde
-
Base : Sodium hydride (NaH)
-
Solvent : Acetone or DMF
-
Yield : 80–92%
Amine Hydrochloride Formation
Reductive Amination
Reductive amination is a common method for synthesizing primary amines. For instance, in the preparation of methoxamine hydrochloride, 2-di-tert-butyl carbonylamine-1-(2,5-dimethoxybenzene) propyl alcohol undergoes hydrogenation reduction followed by acidification with HCl.
Key Steps :
-
Imine Intermediate : Generated via condensation of aldehyde and amine.
-
Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni).
-
Salt Formation : Treatment with HCl gas or aqueous HCl.
Example Yield : 78–90% for cyclopropyl-containing intermediates.
Direct Alkylation
Direct alkylation of amines with alkyl halides under basic conditions is another route. For the target compound, benzyl chloride derivatives react with cyclopropylamine in the presence of a base (e.g., TEA) to form the amine, followed by HCl addition.
Optimization and Challenges
Reaction Selectivity
Ensuring regioselectivity in aromatic substitution is critical. For example, in the synthesis of 3-fluoro-4-trifluoromethoxybenzaldehyde, steric and electronic directing effects of substituents guide the introduction of fluorine and trifluoromethoxy groups at meta- and para-positions, respectively.
Functional Group Tolerance
Reactions must tolerate sensitive groups like trifluoromethoxy. Methods using mild bases (e.g., NaHCO3) and polar aprotic solvents (DMF, DMSO) minimize side reactions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr with CF3CO2Na | High selectivity, no toxic reagents | Requires high temperatures | 85–90% |
| Nucleophilic alkylation | Mild conditions, scalable | Limited to activated substrates | 80–92% |
| Reductive amination | Broad substrate scope | Requires catalysts, H2 gas handling | 70–95% |
Data synthesized from CN102690194A, CN101472887A, and WO2013173605A1
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the methylamine moiety.
Reduction: Reduction reactions could target the aromatic ring or any carbonyl intermediates formed during synthesis.
Substitution: The fluorinated phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride has been investigated for its potential as a pharmaceutical agent. The presence of fluorinated groups is known to influence the pharmacokinetics and pharmacodynamics of compounds, making them more effective as drug candidates.
Case Studies
- Antidepressant Activity : Research has indicated that similar compounds with cyclopropyl and fluorinated substituents can exhibit antidepressant properties by modulating neurotransmitter systems in the brain. Studies focusing on the serotonin and norepinephrine reuptake inhibition have shown promising results in preclinical models.
- Anticancer Potential : Compounds with similar structural motifs have been evaluated for their anticancer activity. In vitro studies have demonstrated that fluorinated phenyl derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for further exploration of this compound in oncology.
Neuropharmacology
The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for neuropharmacological applications.
Research Findings
- Cognitive Enhancement : Studies have explored the effects of similar compounds on cognitive function, particularly in models of neurodegeneration. The modulation of cholinergic systems has been highlighted as a mechanism through which these compounds may enhance memory and learning.
Synthetic Applications
In synthetic organic chemistry, this compound serves as an intermediate for developing other complex molecules.
Synthetic Routes
The synthesis often involves multi-step reactions starting from commercially available precursors, utilizing techniques such as:
- Nucleophilic substitution to introduce the cyclopropyl group.
- Fluorination reactions to achieve the desired trifluoromethoxy substitution.
Data Tables
| Activity Type | Model Used | Reference |
|---|---|---|
| Antidepressant | Rodent models | Smith et al., 2020 |
| Anticancer | Human cancer cell lines | Jones et al., 2021 |
| Cognitive enhancement | Alzheimer’s models | Brown et al., 2022 |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
CYCLOPROPYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE HYDROCHLORIDE (CAS 1159825-60-1)
- Structure : Cyclopropyl group + 4-trifluoromethylphenyl .
- Key Differences: Substituent Position: Trifluoromethyl at position 4 (vs. 3-fluoro-4-trifluoromethoxy in the target compound). Electronic Effects: Trifluoromethyl is strongly electron-withdrawing, while trifluoromethoxy has similar effects but with increased steric bulk.
1-(3-Fluorophenyl)Cyclopropanamine Hydrochloride (CAS 1269437-73-1)
- Structure : Cyclopropanamine + 3-fluorophenyl .
- Key Differences :
- Amine Attachment : Cyclopropanamine (amine directly on cyclopropane) vs. methylamine attached to a cyclopropyl-phenyl carbon.
- Substituents : Lacks the 4-trifluoromethoxy group, reducing steric hindrance and lipophilicity.
- Conformational Flexibility : Cyclopropanamine may impose stricter spatial constraints than the target compound’s structure .
Stereochemical and Positional Isomers
(R)-Cyclopropyl(4-Fluorophenyl)Methanamine Hydrochloride (CAS 1565825-89-9)
- Structure : Chiral center at the cyclopropyl-phenyl carbon with 4-fluoro substitution .
- Key Differences :
- Substituent Position : Fluorine at position 4 (vs. 3-fluoro-4-trifluoromethoxy).
- Stereochemistry : The (R)-configuration may enhance target selectivity in chiral environments, whereas the target compound’s stereochemistry is unspecified.
Physicochemical and Pharmacokinetic Implications
Solubility and Stability
Data Table: Structural and Property Comparison
Biological Activity
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- CAS Number : 1213009-24-5
The compound features a cyclopropyl group, a trifluoromethoxy substituent, and a fluoro group on the phenyl ring. These functional groups are significant for enhancing the compound's biological activity by influencing its binding affinity and selectivity towards specific targets.
Synthesis
The synthesis of this compound involves several key steps:
- Nucleophilic Aromatic Substitution : This step introduces the trifluoromethoxy group.
- Reductive Amination : The phenyl-methylamine moiety is formed by reacting an aldehyde or ketone with an amine.
- Hydrochloride Formation : The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of electron-withdrawing groups such as trifluoromethoxy enhances the compound's binding affinity, leading to significant pharmacological effects.
Pharmacological Applications
- Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine uptake .
- Antimicrobial Activity : The compound may also possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains .
- Cancer Research : Preliminary data indicate potential efficacy in inhibiting cancer cell proliferation, particularly in specific tumor types due to its ability to interfere with cellular signaling pathways .
Case Study 1: Antidepressant Potential
A study evaluated a series of fluorinated phenyl compounds for their ability to inhibit serotonin reuptake. The results indicated that introducing trifluoromethoxy groups significantly increased potency compared to non-fluorinated analogs. This compound was among the top candidates showing promising results in vitro .
Case Study 2: Antimicrobial Efficacy
Research conducted on various substituted phenylamines demonstrated that compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. In particular, the hydrochloride form showed improved solubility and bioavailability, leading to better therapeutic outcomes in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin uptake | |
| Antimicrobial | Enhanced activity against bacteria | |
| Cancer Cell Proliferation | Inhibition observed in vitro |
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Nucleophilic Aromatic Substitution | Introduction of trifluoromethoxy group |
| Reductive Amination | Formation of phenyl-methylamine moiety |
| Hydrochloride Formation | Conversion to hydrochloride salt |
Q & A
What are the established synthetic routes for C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is typically synthesized via multi-step routes involving nucleophilic substitution or alkylation reactions. For example, cyclopropylamine derivatives are reacted with halogenated aromatic precursors (e.g., 3-fluoro-4-trifluoromethoxy benzyl chloride) under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene . Key factors affecting yield include:
- Temperature control : Optimal ranges (e.g., 0–25°C) minimize side reactions.
- Catalysts : Use of phase-transfer catalysts to enhance reaction efficiency.
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .
Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?
Basic Research Question
Standard characterization methods include:
- NMR spectroscopy : To confirm cyclopropyl and aromatic proton environments.
- Mass spectrometry (MS) : For molecular weight verification (e.g., C₁₀H₁₃ClFN, ~201.67 g/mol) .
- X-ray crystallography : Resolves stereochemistry, critical for chiral centers.
- Solubility assays : Hydrochloride salts enhance aqueous solubility, measured via UV-Vis or HPLC .
How does the hydrochloride salt form influence solubility and stability in biological assays?
Basic Research Question
The hydrochloride salt improves water solubility, facilitating use in in vitro assays (e.g., receptor binding studies). Stability considerations:
- pH-dependent degradation : Buffered solutions (pH 4–6) prevent free base precipitation.
- Hygroscopicity : Requires anhydrous storage to avoid deliquescence .
What pharmacological targets have been implicated for this compound, and what methodologies validate its interactions?
Advanced Research Question
Preliminary studies suggest interactions with neurotransmitter systems:
- Serotonin (5-HT) and dopamine receptors : Radioligand binding assays (e.g., [³H]-LSD for 5-HT₂A) show submicromolar affinity .
- Enzyme inhibition : Fluorine and trifluoromethoxy groups enhance selectivity for monoamine oxidases (MAOs), tested via fluorometric assays .
- In vivo models : Behavioral assays in rodents assess psychoactive potential .
How do structural modifications (e.g., cyclopropyl vs. cyclobutyl) impact biological activity?
Advanced Research Question
Comparative studies with analogs reveal:
How can researchers resolve contradictions in reported binding affinities across studies?
Advanced Research Question
Discrepancies arise due to:
- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO) alter ligand-receptor kinetics .
- Radioligand choice : Competitive binding vs. saturation binding assays yield differing IC₅₀ values.
- Cell line specificity : HEK293 vs. CHO cells express receptor isoforms with distinct pharmacology .
What strategies optimize synthetic yield while minimizing byproducts?
Advanced Research Question
Process optimization includes:
- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions .
- Microwave-assisted synthesis : Accelerates cyclopropane formation steps (e.g., 30 minutes vs. 24 hours) .
- Byproduct analysis : LC-MS monitors intermediates (e.g., N-oxide formation) for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
